N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide is a novel Glycine Transporter 1 (GlyT1) inhibitor. [] GlyT1 is a protein responsible for the reuptake of the neurotransmitter glycine in the brain. [] Inhibiting GlyT1 is a potential therapeutic strategy for treating schizophrenia. []
One study describes the synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide starting from 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734). [] The researchers introduced heteroaromatic rings to enhance the GlyT1 inhibitory activity of the parent compound. [] Further optimization of this strategy led to the development of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide. [] Unfortunately, the specific steps and conditions involved in the synthesis were not provided in the paper.
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide acts as a Glycine Transporter 1 (GlyT1) inhibitor. [] It is proposed to bind to the GlyT1 protein and block its ability to transport glycine, thereby increasing extracellular glycine concentrations. [] This increase in glycine levels is hypothesized to enhance NMDA receptor function and potentially ameliorate symptoms of schizophrenia. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4